molecular formula C14H11ClO2S B1315593 Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- CAS No. 93288-98-3

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-

Cat. No.: B1315593
CAS No.: 93288-98-3
M. Wt: 278.8 g/mol
InChI Key: ZMNLMJHSDPBCFU-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- is an organic compound with the molecular formula C14H11ClO2S. This compound is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a thioether group attached to a methylphenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chlorobenzoic acid and 2-methylthiophenol.

    Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 5-chlorobenzoic acid with 2-methylthiophenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Fine-tuning reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification: Employing industrial purification techniques, such as crystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzoic acid moiety.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Dechlorinated benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include oxidative stress pathways, apoptosis, or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-: Unique due to the presence of both chlorine and thioether groups.

    Benzoic acid, 5-chloro-2-[(2-phenyl)thio]-: Lacks the methyl group, leading to different chemical properties.

    Benzoic acid, 5-chloro-2-[(2-methylphenyl)amino]-: Contains an amino group instead of a thioether, resulting in different reactivity.

Uniqueness

Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and thioether groups makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-2-(2-methylphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-9-4-2-3-5-12(9)18-13-7-6-10(15)8-11(13)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNLMJHSDPBCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524309
Record name 5-Chloro-2-[(2-methylphenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93288-98-3
Record name 5-Chloro-2-[(2-methylphenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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